molecular formula C23H24N+ B11588443 1,1-Bis(3-phenylprop-2-yn-1-yl)piperidinium

1,1-Bis(3-phenylprop-2-yn-1-yl)piperidinium

Cat. No.: B11588443
M. Wt: 314.4 g/mol
InChI Key: ZVYIXFNFATYXNU-UHFFFAOYSA-N
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Description

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM is a complex organic compound featuring a piperidine ring substituted with two phenylpropynyl groups

Mechanism of Action

The mechanism of action of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The phenylpropynyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM can be compared with other piperidine derivatives such as:

    1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Similar in structure but lacks the additional phenylpropynyl group, which may affect its reactivity and biological activity.

    3-Phenyl-2-propen-1-ol: A simpler compound that serves as a precursor in the synthesis of more complex piperidine derivatives.

The uniqueness of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM lies in its dual phenylpropynyl substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N+

Molecular Weight

314.4 g/mol

IUPAC Name

1,1-bis(3-phenylprop-2-ynyl)piperidin-1-ium

InChI

InChI=1S/C23H24N/c1-4-12-22(13-5-1)16-10-20-24(18-8-3-9-19-24)21-11-17-23-14-6-2-7-15-23/h1-2,4-7,12-15H,3,8-9,18-21H2/q+1

InChI Key

ZVYIXFNFATYXNU-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](CC1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3

Origin of Product

United States

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